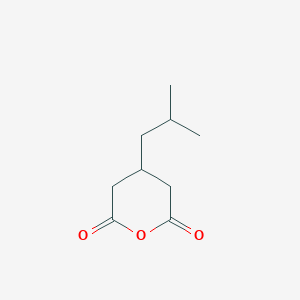

3-异丁基戊二酸酐

概述

描述

3-Isobutylglutaric anhydride is a chemical compound that serves as an intermediate in organic synthesis. It is particularly relevant in the synthesis of pharmaceutical compounds, such as Pregabalin, which is a medication used for the treatment of neuropathic pain and as an adjunctive therapy for partial seizures. The anhydride itself is not the focus of therapeutic applications but is rather a key building block in the synthesis of such drugs .

Synthesis Analysis

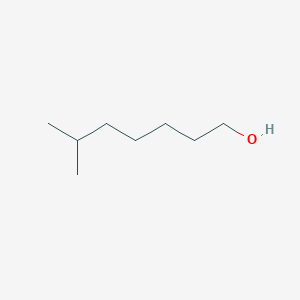

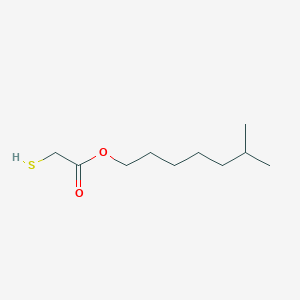

The synthesis of 3-Isobutylglutaric anhydride is a crucial step in the production of various pharmaceutical compounds. An efficient synthesis route for (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been reported, which involves the quinine-mediated ring opening of 3-Isobutylglutaric anhydride with cinnamyl alcohol. This method provides a high yield and excellent enantiomeric excess, which is significant for the production of enantiopure drugs .

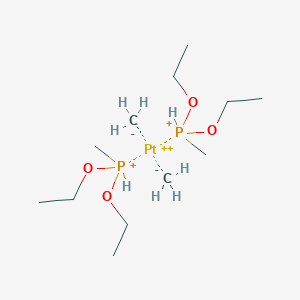

Molecular Structure Analysis

The molecular structure of 3-Isobutylglutaric anhydride is not explicitly detailed in the provided papers. However, the structure can be inferred from the synthesis processes and the reactions it undergoes. As an anhydride, it is expected to have a cyclic structure with two carbonyl groups linked through an oxygen atom. The isobutyl side chain would provide steric hindrance, which could influence the reactivity and selectivity of the compound in chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of 3-Isobutylglutaric anhydride is showcased in its ability to undergo ring opening in the presence of quinine and cinnamyl alcohol. This reaction is a key step in the enantioselective synthesis of Pregabalin. The anhydride's reactivity is likely influenced by the steric and electronic properties imparted by the isobutyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isobutylglutaric anhydride are not directly reported in the provided papers. However, as an anhydride, it is expected to be a reactive compound that can participate in various organic reactions, particularly those involving nucleophilic attack at the carbonyl carbon. The presence of deuterium in related compounds, as mentioned in the metabolism study of isobutyrate, suggests that isotopic labeling could be a useful tool in studying the reaction mechanisms involving 3-Isobutylglutaric anhydride .

Relevant Case Studies

A relevant case study involves the metabolism of isobutyrate in rats, which provides insight into the metabolic pathways of related compounds. The study found that isobutyric acid is dehydrogenated stereospecifically, leading to the formation of 3-hydroxyisobutyric acid. Although this study does not directly involve 3-Isobutylglutaric anhydride, it provides valuable information on the metabolic fate of structurally related compounds .

Another case study is the synthesis of Pregabalin, where 3-Isobutylglutaric anhydride is used as a starting material. The synthesis demonstrates the importance of this anhydride in the production of pharmaceuticals and highlights the need for efficient and enantioselective synthetic methods .

科学研究应用

普雷加巴林的合成

3-异丁基戊二酸酐在普雷加巴林的对映选择性合成中起着至关重要的作用,这是一种重要的药用化合物。它参与了关键步骤,如与肉桂醇的环开启和Curtius重排,导致普雷加巴林的高产率和对映选择性 (Hameršak, Stipetić, & Avdagić, 2007)。此外,另一项研究合成了3-异丁基戊二酸,这是3-异丁基戊二酸酐的前体,展示了它在生产普雷加巴林中间体中的重要性(Jing & Hebei Chemical, 2016)。

免疫学中的放射自显影检测

在免疫学中,3-异丁基戊二酸酐已被用于标记免疫球蛋白,以进行细胞抗原的放射自显影检测。这一应用突显了它在生物化学研究和诊断中的重要性(Ostrowski et al., 1970)。

手性分子的酶合成

这种化合物一直是酶合成手性分子研究的焦点。例如,它的对映选择性酶催化去对称化已经得到研究,强调了它在生产光学活性化合物中的潜力(Fryszkowska et al., 2006)。

固态化学和NMR分析

对3-异丁基戊二酸酐的固态化学研究,特别是在理解有机固体中甲基基团旋转方面,揭示了它在分析化学和材料科学中的重要性。这些研究有助于更深入地了解固态中的分子动力学(Beckmann et al., 2017)。

其他显著应用

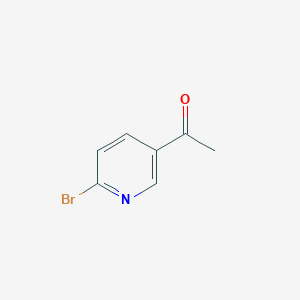

- 在有机合成中,3-异丁基戊二酸酐已被用于合成关键的药用中间体,展示了它在药物开发中的实用性(Cook & Rovis, 2009)。

- 它还在生物化学中找到应用,特别是在蛋白质标记和研究病毒结构方面(Montelaro & Rueckert, 1975)。

作用机制

Target of Action

3-Isobutylglutaric anhydride is primarily used as an intermediate in the synthesis of (S)-Pregabalin . (S)-Pregabalin is a γ-amino butyric acid (GABA) analogue and has been found to activate L-glutamic acid decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 .

Mode of Action

It is known that it is converted into 3-isobutylglutaric acid, which is then used in the synthesis of (s)-pregabalin . (S)-Pregabalin, in turn, activates GAD, promoting the production of GABA .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Isobutylglutaric anhydride is the GABAergic pathway . By contributing to the synthesis of (S)-Pregabalin, it indirectly increases the production of GABA, one of the brain’s major inhibitory neurotransmitters .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 g/mol , and it has a XLogP3 of 1.7, indicating its lipophilicity

Result of Action

The primary result of the action of 3-Isobutylglutaric anhydride is the synthesis of (S)-Pregabalin . (S)-Pregabalin has a dose-dependent protective effect on seizures and is a CNS-active compound . It has analgesic, anticonvulsant, and anxiolytic activity .

安全和危害

3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

4-(2-methylpropyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSGYCWYKZCYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467187 | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185815-59-2 | |

| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

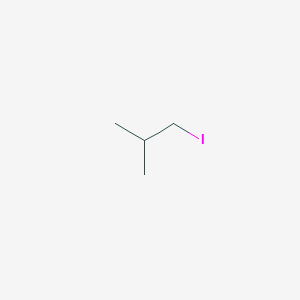

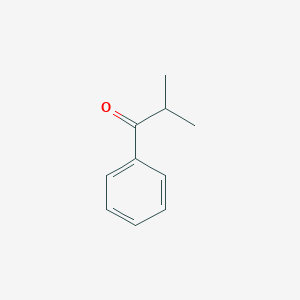

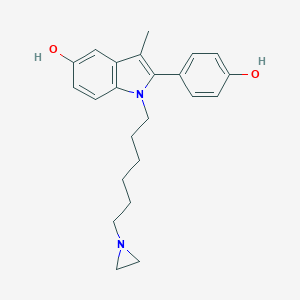

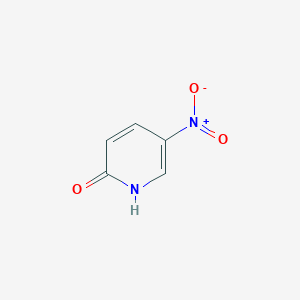

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route described for 3-Isobutylglutaric anhydride in the production of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid?

A1: The research paper highlights a novel three-step synthesis of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid, utilizing 3-Isobutylglutaric anhydride as a key intermediate. [] The synthesis begins with the formation of 3-isobutylglutaric acid from cyanoacetamide and isovaleric aldehyde. This acid is subsequently converted to 3-Isobutylglutaric anhydride through a reaction with acetic anhydride. Finally, reacting the anhydride with ammonia yields the target compound, (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid. The importance of this synthetic route lies in its simplicity, the ready availability of starting materials, and the high yield achieved at each step, exceeding 80%, culminating in a cost-effective approach to produce the target compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)